molecular formula C7H4ClIO B3041322 3-Chloro-5-iodobenzaldehyde CAS No. 277312-89-7

3-Chloro-5-iodobenzaldehyde

Cat. No.: B3041322
CAS No.: 277312-89-7
M. Wt: 266.46 g/mol
InChI Key: AVIOXJDBCUBOQZ-UHFFFAOYSA-N
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Description

3-Chloro-5-iodobenzaldehyde: is an organic compound with the molecular formula C7H4ClIO and a molecular weight of 266.46 g/mol . It is a substituted benzaldehyde, where the benzene ring is substituted with a chlorine atom at the third position and an iodine atom at the fifth position. This compound is used in various chemical syntheses and research applications due to its unique reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Halogenation of Benzaldehyde: One common method involves the halogenation of benzaldehyde. Initially, benzaldehyde undergoes chlorination to introduce the chlorine atom at the meta position.

    Direct Substitution: Another method involves the direct substitution of a pre-halogenated benzaldehyde.

Industrial Production Methods: Industrial production methods typically involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The reactions are carried out in specialized reactors with precise temperature and pressure control to optimize the reaction conditions .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in the presence of a base.

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

Major Products Formed:

    Substitution: Formation of 3-chloro-5-substituted benzaldehyde derivatives.

    Oxidation: Formation of 3-chloro-5-iodobenzoic acid.

    Reduction: Formation of 3-chloro-5-iodobenzyl alcohol.

Mechanism of Action

The mechanism of action of 3-chloro-5-iodobenzaldehyde involves its reactivity towards nucleophiles and electrophiles. The presence of both electron-withdrawing groups (chlorine and iodine) on the benzene ring makes the aldehyde group more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to produce a wide range of derivatives .

Comparison with Similar Compounds

Uniqueness: 3-Chloro-5-iodobenzaldehyde is unique due to the presence of both chlorine and iodine substituents, which impart distinct electronic and steric properties. These properties enhance its reactivity and make it a valuable intermediate in various synthetic applications .

Properties

IUPAC Name

3-chloro-5-iodobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIO/c8-6-1-5(4-10)2-7(9)3-6/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVIOXJDBCUBOQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)I)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

277312-89-7
Record name 3-chloro-5-iodobenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Scheme VI depicts a method for preparing aldehyde 15. For example, a mixture of an aldehyde of formula 14 wherein R3 and R5 are hydrogen, i.e., 5-chloro,2-hydroxy benzaldehyde (0.10 g, 0.64 mmol) and N-iodosuccinimide (0.16 g, 0.71 mmol) in acetic acid (2 mL) was heated to 95° C. for 2 h. Another portion of N-iodosuccinimide (0.020 g, 0.09 mmol) was added and heating was continued for 1 h. The mixture was diluted with ethyl acetate, washed in succession with 5% aqueous Na2S2O3, saturated NaCl, and dried (Na2SO4). The solvent was removed under reduced pressure, and 5-chloro-3-iodo-benzaldehyde was obtained as a yellow crystalline solid (0.17 g, 94%)
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aldehyde
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formula 14
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Chloro-5-iodobenzaldehyde
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3-Chloro-5-iodobenzaldehyde
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3-Chloro-5-iodobenzaldehyde
Reactant of Route 5
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3-Chloro-5-iodobenzaldehyde
Reactant of Route 6
3-Chloro-5-iodobenzaldehyde

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